

# Quantitative PCR (qPCR) Protocol for CCL27 Gene Expression

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

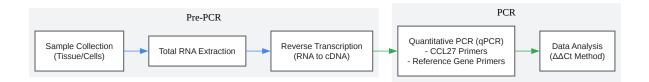
#### Introduction

Chemokine (C-C motif) ligand 27 (**CCL27**), also known as cutaneous T-cell-attracting chemokine (CTACK), plays a significant role in T-cell homing to the skin and is implicated in various inflammatory skin diseases and some cancers.[1][2] Accurate quantification of **CCL27** gene expression is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the measurement of **CCL27** mRNA levels using two-step reverse transcription quantitative PCR (RT-qPCR).

#### I. Experimental Workflow

The overall workflow for quantifying **CCL27** gene expression involves sample collection, RNA extraction, reverse transcription to synthesize complementary DNA (cDNA), and finally, quantitative PCR.





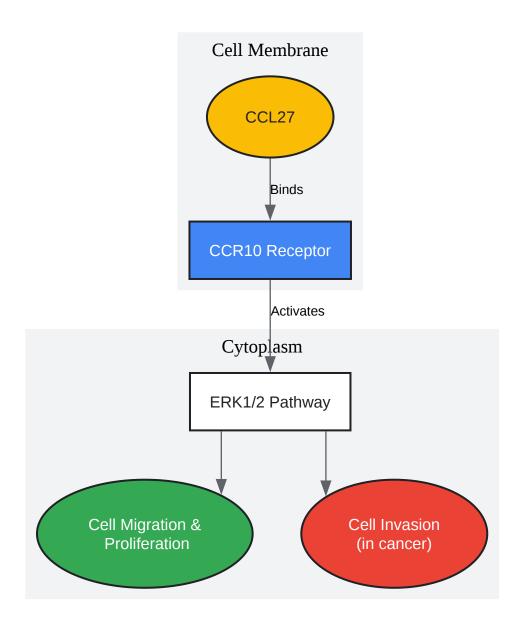
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Caption: Experimental workflow for CCL27 gene expression analysis using qPCR.

#### **II. Signaling Pathway Involving CCL27**

**CCL27** exerts its biological effects primarily through its receptor, CCR10. The binding of **CCL27** to CCR10 on the surface of cells, such as T-lymphocytes, initiates a signaling cascade that can lead to cellular migration and proliferation.[2][3] In some cancer types, this signaling has been shown to activate the ERK1/2 pathway, promoting cell invasion.[3]





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Caption: Simplified CCL27-CCR10 signaling pathway.

## III. Detailed Experimental Protocols

#### A. Materials and Reagents

- RNA Isolation Kit: (e.g., RNeasy Mini Kit, Qiagen; or TRIzol Reagent, Thermo Fisher Scientific)
- DNase I, RNase-free: (e.g., TURBO DNA-free™ Kit, Thermo Fisher Scientific)[4]



- Reverse Transcription Kit: (e.g., SuperScript™ IV Reverse Transcriptase, Thermo Fisher Scientific)
- qPCR Master Mix: (e.g., PowerUp™ SYBR™ Green Master Mix, Thermo Fisher Scientific)
- Nuclease-free water
- Primers:
  - Human CCL27 Forward Primer: GCTACTGAGGAAGGTCATCCAG[5]
  - Human CCL27 Reverse Primer: GGTGCTCAAACCACTGTGACAG[5]
  - Reference Gene Primers (e.g., GAPDH, ACTB) validated for stable expression in the experimental system.
- qPCR-compatible plates and seals
- Aerosol-resistant pipette tips

## B. Protocol 1: Total RNA Extraction and DNase Treatment

It is critical to work in an RNase-free environment to prevent RNA degradation.[6][7]

- Sample Collection: Harvest cells or tissues and immediately proceed with RNA extraction or store at -80°C.
- RNA Isolation: Extract total RNA from samples using a commercial kit or TRIzol reagent according to the manufacturer's instructions.[4][8]
- RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
- DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.[4][9] This step is crucial if primers are not designed to span an intron-exon junction. Follow the manufacturer's protocol for the DNase I kit.



#### C. Protocol 2: Reverse Transcription (cDNA Synthesis)

This protocol outlines a two-step RT-qPCR approach.[10]

 Reaction Setup: In a nuclease-free tube on ice, combine the following components for each sample:

| Component                  | Volume/Amount |  |  |
|----------------------------|---------------|--|--|
| Total RNA                  | 1 μg          |  |  |
| Random Hexamers (50 ng/μL) | 1 μL          |  |  |
| 10 mM dNTP Mix             | 1 μL          |  |  |
| Nuclease-free water        | to 13 μL      |  |  |

- Denaturation and Annealing: Mix gently, centrifuge briefly, and incubate at 65°C for 5 minutes. Immediately place on ice for at least 1 minute.[9][11]
- Reverse Transcription Master Mix: Prepare a master mix for the number of reactions. For each reaction, combine:

| Component                                    | Volume |
|--|--------|
| 5X RT Buffer                                 | 4 μL   |
| 0.1 M DTT                                    | 1 μL   |
| RNase Inhibitor                              | 1 μL   |
| Reverse Transcriptase (e.g., SuperScript IV) | 1 μL   |

- cDNA Synthesis: Add 7  $\mu$ L of the master mix to each RNA/primer mixture from step 2 for a total volume of 20  $\mu$ L.
- Incubation: Incubate the reaction at 50-55°C for 10-15 minutes, followed by an inactivation step at 80°C for 10 minutes.
- Storage: The resulting cDNA can be stored at -20°C or used immediately for qPCR.



#### D. Protocol 3: Quantitative PCR (qPCR)

- cDNA Dilution: Dilute the synthesized cDNA with nuclease-free water. A 1:5 or 1:10 dilution is a good starting point to minimize the effect of inhibitors from the RT reaction.
- qPCR Reaction Setup: Prepare the qPCR reactions in a qPCR plate on ice. For each 20 μL reaction:

| Component                | Volume | Final Concentration |  |
|--------------------------|--------|---------------------|--|
| 2X SYBR Green Master Mix | 10 μL  | 1X                  |  |
| Forward Primer (10 μM)   | 0.8 μL | 400 nM              |  |
| Reverse Primer (10 μM)   | 0.8 μL | 400 nM              |  |
| Diluted cDNA             | 2 μL   | -                   |  |
| Nuclease-free water      | 6.4 μL | -                   |  |

 qPCR Cycling Conditions: Use a real-time PCR instrument with the following cycling program (example):[8]

| Stage                | Step                     | Temperature           | Duration | Cycles |
|----------------------|--------------------------|-----------------------|----------|--------|
| 1                    | UDG Activation           | 50°C                  | 2 min    | 1      |
| 2                    | Polymerase<br>Activation | 95°C                  | 10 min   | 1      |
| 3                    | Denaturation             | 95°C                  | 15 sec   | 40     |
| Annealing/Exten sion | 60°C                     | 60 sec                |          |        |
| 4                    | Melt Curve<br>Analysis   | (Instrument specific) | 1        |        |

#### IV. Data Presentation and Analysis



Quantitative data should be presented in a clear and structured format. The most common method for relative quantification is the  $\Delta\Delta$ Ct (delta-delta Ct) method.[12][13]

#### A. Data Analysis Steps

- Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target gene (CCL27) and the Ct value of the reference gene.
  - ΔCt = Ct(CCL27) Ct(Reference Gene)
- Calculate  $\Delta\Delta$ Ct: Select one sample as the calibrator (e.g., the control group). Calculate the difference between the  $\Delta$ Ct of each sample and the  $\Delta$ Ct of the calibrator.
  - $\Delta\Delta$ Ct =  $\Delta$ Ct(Sample)  $\Delta$ Ct(Calibrator)
- Calculate Fold Change: The fold change in gene expression relative to the calibrator is calculated as 2-ΔΔCt.[12]

**B.** Example Data Table

| Sample<br>ID | Treatme<br>nt | Biologic<br>al<br>Replicat<br>e | Ct<br>(CCL27) | Ct<br>(Refere<br>nce<br>Gene) | ΔCt | ΔΔCt | Fold<br>Change<br>(2-<br>ΔΔCt) |
|--------------|---------------|---------------------------------|---------------|-------------------------------|-----|------|--------------------------------|
| 1            | Control       | 1                               | 25.2          | 18.5                          | 6.7 | 0.0  | 1.0                            |
| 2            | Control       | 2                               | 25.5          | 18.7                          | 6.8 | 0.1  | 0.9                            |
| 3            | Control       | 3                               | 25.3          | 18.6                          | 6.7 | 0.0  | 1.0                            |
| 4            | Treated       | 1                               | 22.8          | 18.6                          | 4.2 | -2.5 | 5.7                            |
| 5            | Treated       | 2                               | 23.1          | 18.8                          | 4.3 | -2.4 | 5.3                            |
| 6            | Treated       | 3                               | 22.9          | 18.5                          | 4.4 | -2.3 | 4.9                            |

This table provides a template for organizing and presenting qPCR data for clear comparison.



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